molecular formula C5H11ClN4O B2921054 (1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride CAS No. 2253619-49-5

(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride

Cat. No. B2921054
CAS RN: 2253619-49-5
M. Wt: 178.62
InChI Key: SMFUMCBTPYMACG-AENDTGMFSA-N
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Description

(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a hydrochloride salt of (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol, which is an antifungal agent that inhibits the growth of fungi by interfering with their cell wall synthesis.

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

A study focused on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of related triazole compounds, providing insights into the stability, photophysical properties, and potential applications in nonlinear optics due to their high hyperpolarizability compared to urea, a commercial nonlinear optical (NLO) material (Nadeem et al., 2017).

Cyclisation Reactions and Chemical Transformations

Research on azolylhydrazones derived from ethyl cyanoacetate and malononitrile highlights cyclisation reactions leading to azolo[5,1-c][1,2,4]triazines, showcasing the compound's role in synthesizing complex chemical structures with potential applications in developing new chemical entities (Gray et al., 1976).

Schiff and Mannich Bases Synthesis

Another application is in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating the compound's utility in creating novel compounds with potential biological activities (Bekircan & Bektaş, 2008).

Chiral Synthesis and Stereochemistry

Research on chiral 1,2,4-triazoles involves stereoselective acylation and chlorination, revealing the compound's relevance in stereochemical transformations and the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals (Katritzky et al., 2010).

Catalytic Applications and Metal Complexes

The compound is also involved in the synthesis of dinuclear manganese complexes, demonstrating its potential in catalysis, particularly for the oxidation of olefins, alkanes, and alcohols, highlighting its utility in chemical transformations and environmental applications (Romakh et al., 2007).

properties

IUPAC Name

(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFUMCBTPYMACG-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNC(=N1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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